molecular formula C28H21ClN4O4 B304646 N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide

Cat. No. B304646
M. Wt: 512.9 g/mol
InChI Key: XPCVADILUAFXTH-MNDYBZJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound with potential applications in scientific research. This compound has been synthesized using specific methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it may exhibit antimicrobial activity by disrupting the integrity of bacterial cell membranes.
Biochemical and Physiological Effects:
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antimicrobial activities. In vivo studies have shown that the compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is its potential as a therapeutic agent for various diseases. It has also been found to have unique biochemical and physiological effects that make it a promising compound for scientific research. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on improving the solubility of the compound to make it more suitable for use in experiments.

Synthesis Methods

The synthesis of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide involves several steps. The first step is the synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, which is achieved by the reaction of 4-hydroxycoumarin with thionyl chloride. The second step involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol in the presence of a base to form the corresponding Schiff base. The final step involves the reaction of the Schiff base with 2-chloro-N-(2-hydroxy-3-((4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)methyl)phenyl)acetamide to form the final product.

Scientific Research Applications

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide

Molecular Formula

C28H21ClN4O4

Molecular Weight

512.9 g/mol

IUPAC Name

N-[(Z)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-2-[4-methyl-2-(2-phenylpyrazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C28H21ClN4O4/c1-18-7-9-25(22(13-18)24-11-12-31-33(24)21-5-3-2-4-6-21)37-17-27(34)32-30-15-19-16-36-26-10-8-20(29)14-23(26)28(19)35/h2-16H,17H2,1H3,(H,32,34)/b30-15-

InChI Key

XPCVADILUAFXTH-MNDYBZJGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5

SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5

Origin of Product

United States

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